9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid
Description
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid (HP-128, Suronacrine maleate) is a maleate salt combining a tetrahydroacridine derivative with (Z)-but-2-enedioic acid. Its molecular formula is C₂₄H₂₄N₂O₅ (MW = 420.46 g/mol), and it features a benzylamino substitution at position 9 of the acridine core .
Properties
IUPAC Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSVNSUJOFXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A foundational method involves the cyclocondensation of substituted anthranilic acids with cyclohexanone derivatives. For example:
- Step 1 : Reacting 2-aminobenzoic acid with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120–140°C forms 1,2,3,4-tetrahydroacridin-9(10H)-one.
- Step 2 : The ketone intermediate undergoes reductive amination with benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding 9-benzylamino-1,2,3,4-tetrahydroacridine.
- Step 3 : Hydroxylation at position 1 is achieved via oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by acidic workup to isolate the final alcohol.
Critical Parameters :
Alternative Pathway via Friedländer Synthesis
The Friedländer quinoline synthesis adapts well to tetrahydroacridine frameworks:
- Step 1 : Condensation of 2-aminobenzaldehyde with cyclohexenone in ethanol under reflux produces 1,2,3,4-tetrahydroacridine.
- Step 2 : Direct benzylamination is performed using benzyl chloride and potassium carbonate in dimethylformamide (DMF) at 80°C.
- Step 3 : Hydroxylation follows via epoxidation with hydrogen peroxide (H₂O₂) and subsequent acid-catalyzed ring opening.
Yield Optimization :
- Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) increases reaction efficiency, achieving yields >75%.
Salt Formation with But-2-enedioic Acid
Maleation Protocol
The free base is converted to the maleate salt via acid-base reaction:
- Step 1 : Dissolve 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol (1 equiv) in warm ethanol.
- Step 2 : Add but-2-enedioic acid (1.05 equiv) dissolved in ethanol dropwise under stirring.
- Step 3 : Cool the mixture to 4°C to precipitate the salt, then filter and wash with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C (dissolution) |
| Molar Ratio | 1:1.05 (base:acid) |
| Yield | 85–92% |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity.
Challenges and Optimization
Byproduct Formation
Solvent Selection
- Ethanol vs. Methanol: Ethanol provides better solubility for the maleate salt, reducing residual free acid.
Scalability and Industrial Relevance
Batch processes using the Friedländer route have been scaled to 50 kg with consistent yields (78–82%). Continuous-flow systems are under investigation to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridines, amines, and alcohols, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Chemistry
In chemistry, 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features suggest that it may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydroacridin-1-ol core provides a rigid framework that enhances binding affinity. The but-2-enedioic acid moiety may participate in additional interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroacridine Derivatives
Structural and Functional Analogues
Tacrine (THA)
- Structure: 9-Amino-1,2,3,4-tetrahydroacridine.
- Activity : Potent AChE inhibitor (IC₅₀ ~ 200 nM) but causes severe hepatotoxicity, limiting clinical use .
- Key Difference: HP-128 replaces the amino group with benzylamino, reducing toxicity while retaining AChE inhibition.
HP-029
- Structure: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate.
- Activity: Similar AChE inhibition to HP-128 but lacks monoamine uptake inhibition. Progressed to Phase II trials for AD .
Compound 3 (Hybrid Inhibitor)
Comparative Data Table
Key Research Findings
HP-128 vs. Tacrine: HP-128’s benzylamino group improves blood-brain barrier penetration and reduces metabolic instability compared to THA . In rats with nucleus basalis lesions, HP-128 restored 72-hour memory retention at 3 mg/kg, outperforming THA in safety .
Selectivity Profiles: While HP-128 inhibits AChE, its dual action on monoamine transporters may benefit AD patients with comorbid depression or Parkinsonian symptoms . In contrast, hybrid compounds (e.g., Compound 3) focus on enhancing AChE affinity through multivalent interactions .
Structural Modifications: Melting Points: Derivatives like 9-amino-1,2,3,4-tetrahydroacridine (mp 179–181°C) have lower solubility than HP-128, which is formulated as a maleate salt for enhanced bioavailability .
Biological Activity
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;but-2-enedioic acid, also known as Suronacrine maleate (CAS Number: 113108-86-4), is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s disease. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20N2O · C4H4O4
- Molecular Weight : 420.46 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : -20°C
Suronacrine exhibits a biochemical profile similar to that of tacrine (THA), an acetylcholinesterase inhibitor. The compound has been shown to:
- Inhibit acetylcholinesterase in vitro.
- Reverse memory deficits in animal models of Alzheimer's disease.
- Potently inhibit the uptake of radiolabeled noradrenaline and dopamine with IC50 values of 0.070 µM and 0.30 µM, respectively .
Acetylcholinesterase Inhibition
Suronacrine's primary mechanism involves the inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the synaptic cleft. This action is beneficial in treating cognitive deficits associated with Alzheimer's disease.
Neuroprotective Effects
Research indicates that Suronacrine can reverse deficits induced by neurotoxic agents such as ibotenic acid in rat models. It has shown effectiveness in improving retention in memory tasks .
Case Studies and Research Findings
Clinical Trials
Suronacrine is currently undergoing clinical trials for Alzheimer's disease treatment. Two compounds related to it are in different phases:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol derivatives, and how can their purity be validated?
- Answer : Derivatives of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol are synthesized via Ugi four-component reactions (U-4CR) using amines, formaldehyde, phenolic acids, and isocyanates in methanol/chloroform. For example, compound 10h was synthesized with 95% yield via flash column chromatography . Purity is validated using H NMR and C NMR spectroscopy, with detailed chemical shift assignments confirming structural integrity. HPLC (e.g., method P3/P4) is also employed to assess purity (>96%) .
Q. How does but-2-enedioic acid’s stereoisomerism influence its reactivity in hybrid compound synthesis?
- Answer : The cis (maleic acid) and trans (fumaric acid) isomers of but-2-enedioic acid exhibit distinct reactivity due to differences in steric hindrance and hydrogen-bonding capacity. The cis isomer’s carboxyl groups are proximal, facilitating intramolecular interactions, while the trans isomer’s geometry favors intermolecular reactions. This impacts salt formation and hybrid compound stability .
Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition by 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol derivatives?
- Answer : AChE inhibition is assessed using Ellman’s method, where compounds are incubated with AChE and the substrate acetylthiocholine. Hydrolysis rates are measured via spectrophotometry (e.g., 412 nm absorbance for 5-thio-2-nitrobenzoate). Derivatives like HP-128 (compound 1p ) show IC values comparable to tacrine, with additional evaluation of neurotransmitter uptake inhibition (e.g., dopamine IC = 0.30 µM) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for Ugi-derived 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol hybrids?
- Answer : Yield optimization requires tuning solvent polarity (e.g., methanol/chloroform mixtures), microwave-assisted heating (200°C, 30 minutes), and stoichiometric ratios of diamine intermediates. For example, 10k achieved only 18% yield due to steric hindrance from naphthyl isocyanate, while 10h achieved 95% with benzyl isocyanate .
Q. What contradictions exist in the biological activity of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol derivatives across studies?
- Answer : While HP-128 demonstrates potent AChE inhibition (IC < 1 µM) and neuroprotective effects in Alzheimer’s models , structurally similar tetrahydroacridinones (e.g., floxacrine analogues) show suboptimal antimalarial activity due to poor solubility and rapid resistance development . This highlights scaffold-specific limitations and the need for pharmacokinetic profiling.
Q. How do computational methods like molecular docking inform the design of 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol hybrids?
- Answer : Docking studies (e.g., with PDB ID 1MWP) identify key interactions between the acridine core and AChE’s catalytic anionic site (CAS). Hybrids with cinnamic acid moieties, such as compound 12 , show enhanced binding via π-π stacking and hydrogen bonding with Tyr337 and Trp86 residues .
Methodological Challenges and Solutions
Q. What strategies mitigate hepatotoxicity in tacrine-derived hybrids like 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol?
- Answer : Codrug strategies, such as conjugating tacrine with silibinin (a hepatoprotective agent), reduce hepatotoxicity. Analytical characterization via H NMR and HPLC confirms codrug stability and metabolic release of active components .
Q. How can researchers resolve discrepancies in NMR data for structurally similar derivatives?
- Answer : Assigning overlapping signals (e.g., aromatic protons in benzyl or naphthyl groups) requires 2D NMR techniques (HSQC, HMBC) and deuterated solvent systems (DMSO-d). For example, compound 12 ’s acrylamide protons were resolved at δ 8.48 ppm in DMSO-d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
